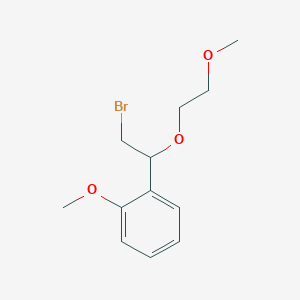![molecular formula C7H14N2 B15302371 4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
4-Azaspiro[2.5]octan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azaspiro[25]octan-6-amine is a chemical compound with the molecular formula C7H14N2 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.5]octan-6-amine typically involves the annulation of smaller ring systems. One common method includes the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process can be achieved through conventional chemical transformations, often employing readily available starting materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic routes that minimize the need for chromatographic purification are preferred to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Azaspiro[2.5]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Azaspiro[2.5]octan-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different ring sizes.
4-Methyl-4-azaspiro[2.5]octan-7-amine: A methylated derivative with distinct chemical properties.
Uniqueness: 4-Azaspiro[2.5]octan-6-amine is unique due to its specific ring size and the position of the nitrogen atom, which confer distinct reactivity and interaction profiles compared to other spirocyclic amines .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-azaspiro[2.5]octan-6-amine |
InChI |
InChI=1S/C7H14N2/c8-6-1-2-7(3-4-7)9-5-6/h6,9H,1-5,8H2 |
InChI Key |
XOLZTISKOIPIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)NCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


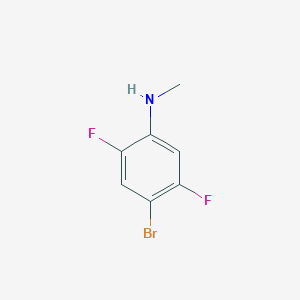
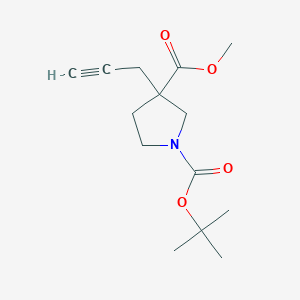
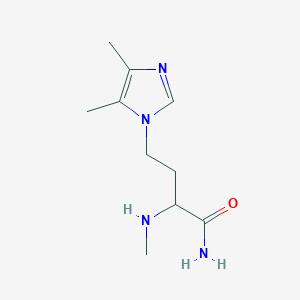
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
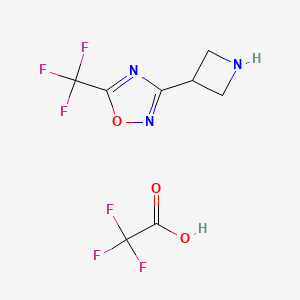
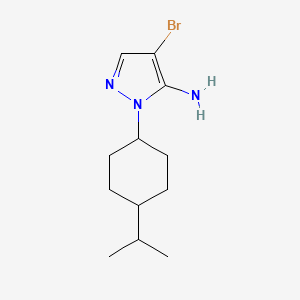
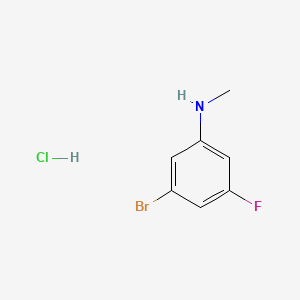
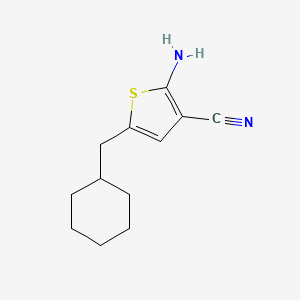
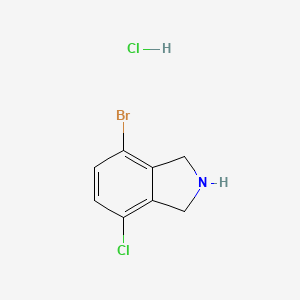
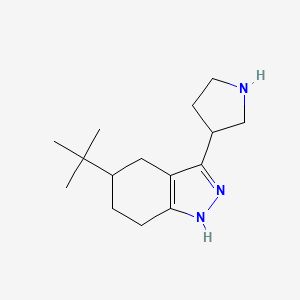

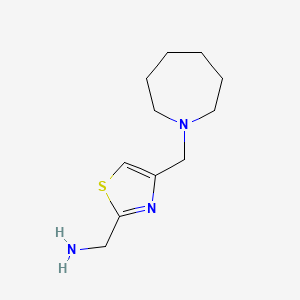
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
